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Abstract
Deoxymethoxetamine (DMXE), a synthetic derivative of the arylcyclohexylamine class, has

emerged as a compound of interest within the scientific community due to its psychoactive

properties and structural similarity to dissociative anesthetics such as ketamine and

methoxetamine (MXE). This document provides a comprehensive technical guide on the

chemical structure, physicochemical properties, and pharmacological profile of DMXE. It is

intended to serve as a foundational resource for researchers engaged in the study of novel

psychoactive substances and the development of therapeutic agents targeting the N-methyl-D-

aspartate (NMDA) receptor.

Chemical Identity and Structure
Deoxymethoxetamine is systematically named 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-

1-one.[1] It is a structural analog of methoxetamine, distinguished by the substitution of a

methyl group for the 3-methoxy group on the phenyl ring.[1]

The chemical structure of DMXE is characterized by a cyclohexanone ring with an ethylamino

group and a 3-methylphenyl (m-tolyl) group attached to the alpha carbon. This arrangement is
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characteristic of arylcyclohexylamines, a class of compounds known for their dissociative

effects.

Table 1: Chemical Identifiers of Deoxymethoxetamine (DMXE)

Identifier Value

IUPAC Name
2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-

one[1][2]

Molecular Formula C₁₅H₂₁NO[1]

SMILES CCNC1(CCCCC1=O)c1cccc(C)c1[1]

CAS Number 2666932-45-0[1]

Physicochemical Properties
The physical and chemical properties of DMXE are crucial for its handling, formulation, and

analysis. While some properties have been reported, others, such as melting and boiling

points, remain to be definitively determined through rigorous experimental validation.

Table 2: Physicochemical Properties of Deoxymethoxetamine (DMXE)

Property Value

Molecular Weight 231.34 g/mol [1]

Appearance Light yellow-tan crystalline solid

Melting Point Undetermined

Boiling Point Undetermined

pKa Not reported

Solubility

Soluble in DMF (5 mg/ml), DMSO (10 mg/ml),

Ethanol (10 mg/ml), and PBS (pH 7.2, 5 mg/ml).

[3][4]
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Pharmacology
Mechanism of Action
The primary pharmacological target of Deoxymethoxetamine is the N-methyl-D-aspartate

(NMDA) receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate in

the central nervous system. DMXE acts as a non-competitive antagonist at the NMDA receptor.

[5] This mechanism involves the blockade of the receptor's ion channel, thereby preventing the

influx of calcium ions and subsequent neuronal excitation. This action is the basis for its

characteristic dissociative effects.

Receptor Binding and Potency
Quantitative analysis of DMXE's interaction with the NMDA receptor has been performed. The

half-maximal inhibitory concentration (IC₅₀) of DMXE for NMDA receptors has been determined

to be 0.679 µM.[1] This value indicates a potent antagonistic activity at the receptor. For

comparison, the IC₅₀ of the parent compound, methoxetamine, is 0.524 µM.[1]

Table 3: In Vitro Pharmacological Data for Deoxymethoxetamine (DMXE)

Parameter Value

Target NMDA Receptor

Action Non-competitive Antagonist[5]

IC₅₀ 0.679 µM[1]

Metabolism
The metabolic fate of Deoxymethoxetamine in biological systems has not been extensively

elucidated. However, based on the metabolism of structurally related arylcyclohexylamines like

ketamine and methoxetamine, it is hypothesized that DMXE undergoes metabolic

transformations primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[6]

Putative metabolic pathways may include N-dealkylation of the ethylamino group and

hydroxylation of the cyclohexyl or phenyl ring, followed by glucuronide conjugation to facilitate

excretion.[6]
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Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of

Deoxymethoxetamine are not widely available in the public domain. However, methodologies

employed for its structural analog, methoxetamine, can be adapted.

Synthesis (Analogous Protocol)
The synthesis of arylcyclohexylamines such as DMXE typically involves a multi-step process. A

plausible synthetic route, analogous to that of methoxetamine, would start from commercially

available precursors.

Step 1: Grignard Reaction: Reaction of 3-methylbenzonitrile with a suitable Grignard reagent

(e.g., cyclopentylmagnesium bromide) to form an imine, which is then hydrolyzed to the

corresponding ketone, 1-(3-methylphenyl)cyclopentyl ketone.

Step 2: α-Halogenation: Bromination or chlorination at the alpha position of the ketone.

Step 3: Amination: Nucleophilic substitution of the halogen with ethylamine to introduce the

ethylamino group.

Step 4: Ring Expansion/Rearrangement: A rearrangement reaction, such as a Tiffeneau-

Demjanov rearrangement, to expand the cyclopentyl ring to a cyclohexanone ring, yielding

Deoxymethoxetamine.

Step 5: Purification: The final product would be purified using techniques such as column

chromatography and/or recrystallization to achieve high purity.

Analytical Methodology (Analogous Protocol)
The identification and quantification of DMXE in biological and non-biological matrices can be

achieved using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and

identification of volatile and semi-volatile compounds. Derivatization may be required to

improve the chromatographic properties of DMXE.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific

technique for the quantification of DMXE in complex matrices such as plasma, urine, and

tissue homogenates. A validated LC-MS/MS method for methoxetamine has been reported

and could be adapted for DMXE.[7][8] This would typically involve protein precipitation or

solid-phase extraction for sample clean-up, followed by chromatographic separation on a

C18 column and detection using tandem mass spectrometry in multiple reaction monitoring

(MRM) mode.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathway affected by DMXE and a typical experimental workflow for its pharmacological

characterization.
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Figure 1. Mechanism of DMXE at the NMDA Receptor.
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Figure 2. Experimental Workflow for DMXE Characterization.
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Conclusion
Deoxymethoxetamine is a potent, non-competitive NMDA receptor antagonist with a chemical

structure and pharmacological profile that warrant further investigation. This technical guide

provides a summary of the current knowledge on DMXE, highlighting the need for more

extensive research into its physicochemical properties, metabolic pathways, and detailed

signaling mechanisms. The information and protocols presented herein are intended to

facilitate future research endeavors in the fields of pharmacology, toxicology, and medicinal

chemistry. Researchers are advised to adhere to all applicable safety and legal regulations

when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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